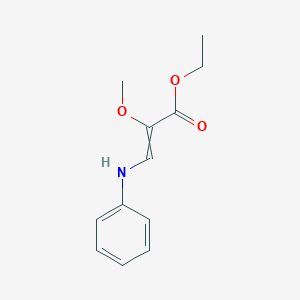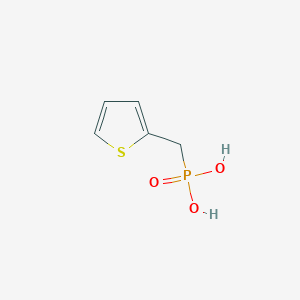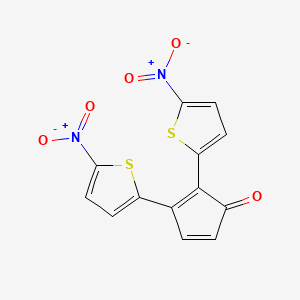
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthoquinone moiety linked to a pyridinium ion. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
The synthesis of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide typically involves the reaction of 1,4-naphthoquinone with pyridine derivatives under specific conditions. One common method includes the alkylation of 1,4-naphthoquinone with pyridine in the presence of an iodide source . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: The pyridinium ion can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide involves its interaction with cellular components. The naphthoquinone moiety can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. This property is exploited in its antibacterial and anticancer activities, where the compound induces apoptosis through ROS-mediated pathways . The pyridinium ion enhances the compound’s solubility and facilitates its cellular uptake.
相似化合物的比较
1-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)pyridin-1-ium iodide can be compared with other naphthoquinone derivatives and pyridinium compounds:
1,4-Naphthoquinone: Shares the quinone moiety but lacks the pyridinium ion, resulting in different solubility and biological properties.
Pyridinium Chloride: Contains the pyridinium ion but lacks the naphthoquinone moiety, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological activities.
属性
CAS 编号 |
194276-73-8 |
|---|---|
分子式 |
C15H10INO2 |
分子量 |
363.15 g/mol |
IUPAC 名称 |
2-pyridin-1-ium-1-ylnaphthalene-1,4-dione;iodide |
InChI |
InChI=1S/C15H10NO2.HI/c17-14-10-13(16-8-4-1-5-9-16)15(18)12-7-3-2-6-11(12)14;/h1-10H;1H/q+1;/p-1 |
InChI 键 |
YURYCRBHDGRPKM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)C2=CC(=O)C3=CC=CC=C3C2=O.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Silane, triethyl[[1-(2-phenylethyl)-3-butenyl]oxy]-](/img/structure/B12555820.png)
![4-(2,2-Dimethylpropyl)-2-[(trimethylsilyl)oxy]quinoline](/img/structure/B12555822.png)
![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)


![N-(2-Chloroethyl)-N'-[3-(10H-phenothiazin-10-yl)propyl]urea](/img/structure/B12555848.png)
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)

![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)





